![molecular formula C7H12N2O B15072436 (R)-5-Methyl-4,7-diazaspiro[2.5]octan-6-one](/img/structure/B15072436.png)
(R)-5-Methyl-4,7-diazaspiro[2.5]octan-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-5-Methyl-4,7-diazaspiro[25]octan-6-one is a spirocyclic compound characterized by its unique structure, which includes a spiro junction connecting two rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Methyl-4,7-diazaspiro[2.5]octan-6-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a cyclopropanated biphenylene with diazomethane can form the spiro compound . Another approach involves the use of para-quinone methides in a one-pot reaction to synthesize spiro[2.5]octa-4,7-dien-6-ones .
Industrial Production Methods
Industrial production of ®-5-Methyl-4,7-diazaspiro[2.5]octan-6-one typically involves optimizing the synthetic routes for large-scale production. This includes the use of high-yield reactions, efficient catalysts, and scalable reaction conditions to ensure the compound can be produced in sufficient quantities for various applications.
化学反应分析
Types of Reactions
®-5-Methyl-4,7-diazaspiro[2.5]octan-6-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic alcohols.
科学研究应用
®-5-Methyl-4,7-diazaspiro[2.5]octan-6-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
作用机制
The mechanism of action of ®-5-Methyl-4,7-diazaspiro[2.5]octan-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Some similar compounds include:
- 6,6-Dimethyl-8-methylenespiro[2.5]octan-4-one
- 6,6,8-Trimethylspiro[2.5]oct-7-en-4-one
- 7-Methyl-5,6-diazaspiro[2.4]hept-6-en-4-one
Uniqueness
®-5-Methyl-4,7-diazaspiro[2.5]octan-6-one is unique due to its specific spirocyclic structure and the presence of diaza groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C7H12N2O |
|---|---|
分子量 |
140.18 g/mol |
IUPAC 名称 |
(5R)-5-methyl-4,7-diazaspiro[2.5]octan-6-one |
InChI |
InChI=1S/C7H12N2O/c1-5-6(10)8-4-7(9-5)2-3-7/h5,9H,2-4H2,1H3,(H,8,10)/t5-/m1/s1 |
InChI 键 |
FKGKVLLHAFDAOQ-RXMQYKEDSA-N |
手性 SMILES |
C[C@@H]1C(=O)NCC2(N1)CC2 |
规范 SMILES |
CC1C(=O)NCC2(N1)CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7H-pyrrolo[2,3-d]pyrimidin-6-ylmethanamine](/img/structure/B15072360.png)
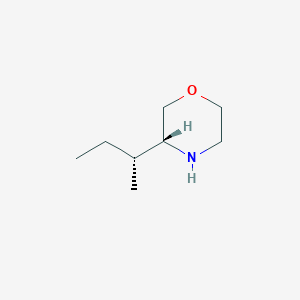
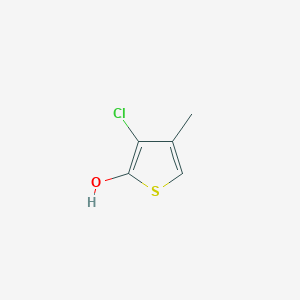
![(R)-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol](/img/structure/B15072385.png)

![5-Methyl-5-azaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B15072395.png)
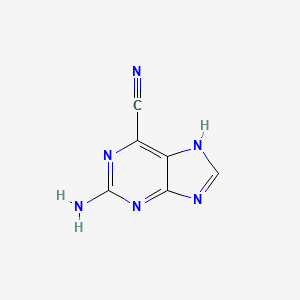
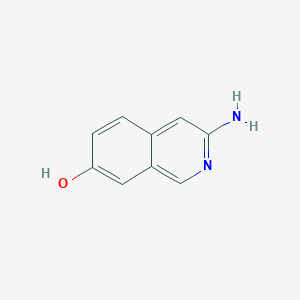
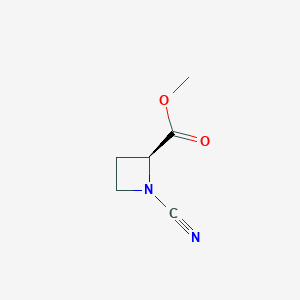
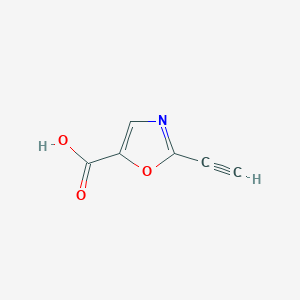
![1-[2-(Trimethylsilyl)ethyl]aziridine](/img/structure/B15072421.png)
![2-Ethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B15072426.png)
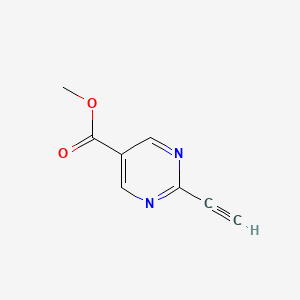
![7-Methoxy-1H-imidazo[4,5-C]pyridine](/img/structure/B15072441.png)
